heptacyanidomolybdate(III)
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Overview
Description
Heptacyanomolybdate(4-) is a molybdenum coordination entity.
Scientific Research Applications
1. Novel Psychopharmacological Therapies
Heptacyanidomolybdate(III) is not directly mentioned in the context of psychopharmacological therapies. However, research in similar fields, such as the therapeutic uses of compounds like psilocybin and MDMA, has gained significant interest. These substances have shown promise in treating conditions such as alcoholism, smoking cessation, and various anxiety disorders, particularly when used in conjunction with psychotherapy (Mithoefer, Grob, & Brewerton, 2016).
2. Photochemical Transformations
Research in photochemistry has investigated the isomerization of compounds like Δ2,5-bicyclo[2.2.1]heptadiene to quadricyclene. While this specific study does not involve heptacyanidomolybdate(III), it provides insight into the types of photochemical transformations that can occur in related chemical structures (Dauben & Cargill, 1961).
3. Design and Properties of Gadolinium(III) Complexes in MRI
Gadolinium(III) complexes, similar in some aspects to heptacyanidomolybdate(III) compounds, have significant applications in magnetic resonance imaging (MRI). These complexes have been studied for their ligand design and the properties they impart to contrast agents used in MRI diagnostics (Hermann, Kotek, Kubíček, & Lukeš, 2008).
4. Magnetic Properties of Heptacyanomolybdate-based Compounds
A study directly relevant to heptacyanidomolybdate(III) explores the self-assembly of the [Mo(III)(CN)7]4- anion with Mn(II) units, leading to the creation of a one-dimensional chain compound. This research demonstrates the potential of heptacyanidomolybdate(III) in developing new magnetic materials (Wei, Qian, Wei, & Wang, 2016).
properties
Product Name |
heptacyanidomolybdate(III) |
---|---|
Molecular Formula |
C7MoN7-4 |
Molecular Weight |
278.1 g/mol |
IUPAC Name |
molybdenum(3+);heptacyanide |
InChI |
InChI=1S/7CN.Mo/c7*1-2;/q7*-1;+3 |
InChI Key |
MLYBNOZMOLDUGZ-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Mo+3] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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